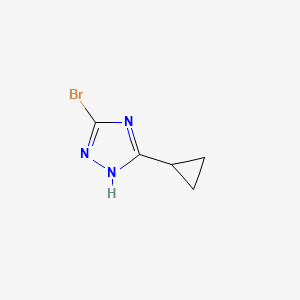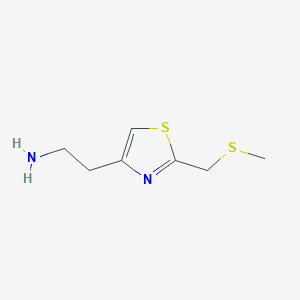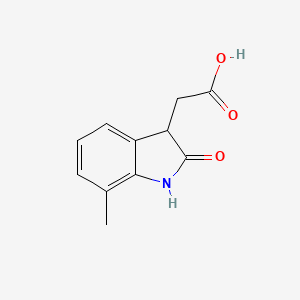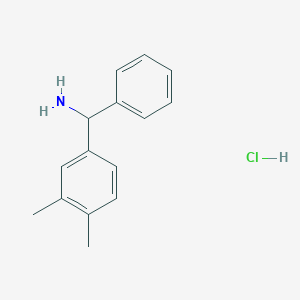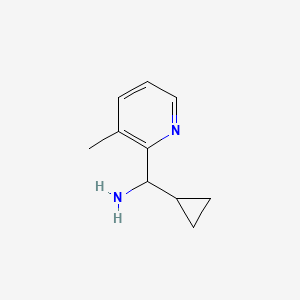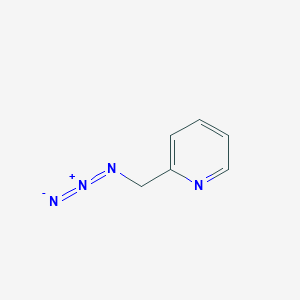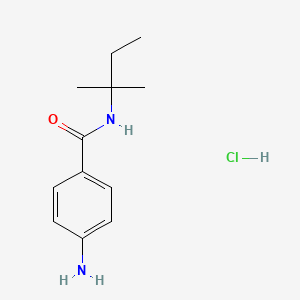
4-amino-N-(2-methylbutan-2-yl)benzamide hydrochloride
Vue d'ensemble
Description
4-amino-N-(2-methylbutan-2-yl)benzamide hydrochloride, also known as 4-amino-N-(tert-pentyl)benzamide hydrochloride, is a chemical compound with the CAS Number: 1193388-92-9 . It has a molecular weight of 242.75 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-amino-N-(2-methylbutan-2-yl)benzamide hydrochloride is1S/C12H18N2O.ClH/c1-4-12(2,3)14-11(15)9-5-7-10(13)8-6-9;/h5-8H,4,13H2,1-3H3,(H,14,15);1H . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
4-amino-N-(2-methylbutan-2-yl)benzamide hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 242.75 . The InChI code for this compound is1S/C12H18N2O.ClH/c1-4-12(2,3)14-11(15)9-5-7-10(13)8-6-9;/h5-8H,4,13H2,1-3H3,(H,14,15);1H .
Applications De Recherche Scientifique
Histone Deacetylase Inhibition and Cancer Treatment
The compound N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a close relative of 4-amino-N-(2-methylbutan-2-yl)benzamide hydrochloride, has been studied for its role as a histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11, leading to blocked cancer cell proliferation, histone acetylation, and induction of apoptosis. This compound has entered clinical trials showing promise as an anticancer drug (Zhou et al., 2008).
Anticonvulsant Activity
In the context of anticonvulsant activity, enaminones, structurally similar to 4-amino-N-(2-methylbutan-2-yl)benzamide hydrochloride, were evaluated using the amygdala kindling model. These compounds were found to have a significant effect in this context, providing insights into the potential use of similar compounds in seizure management (Scott et al., 1993).
Quality Control in Pharmaceuticals
A study on the nonaqueous capillary electrophoresis of imatinib mesylate and related substances, including compounds structurally akin to 4-amino-N-(2-methylbutan-2-yl)benzamide hydrochloride, highlighted their importance in ensuring the quality control of pharmaceutical products. This method was shown to be effective for separating and identifying impurities in drug synthesis (Ye et al., 2012).
Chemical Synthesis and Characterization
In chemical synthesis, derivatives of benzamides, which include compounds similar to 4-amino-N-(2-methylbutan-2-yl)benzamide hydrochloride, have been extensively studied. Their synthesis, characterization (including NMR and X-ray structural analysis), and the theoretical calculations offer insights into their potential applications in various fields, including materials science and drug development (Matos et al., 2013).
Antimycobacterial Activities
The antimycobacterial activities of certain amino acid derivatives, which share a structural resemblance to 4-amino-N-(2-methylbutan-2-yl)benzamide hydrochloride, have been explored. These studies have revealed that certain structural features are crucial for biological activity, suggesting potential applications in developing treatments for tuberculosis and related infections (Moreth et al., 2014).
Safety and Hazards
The safety information for 4-amino-N-(2-methylbutan-2-yl)benzamide hydrochloride indicates that it has the following hazard statements: H315, H319, H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . The compound also has several precautionary statements, including P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
4-amino-N-(2-methylbutan-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-4-12(2,3)14-11(15)9-5-7-10(13)8-6-9;/h5-8H,4,13H2,1-3H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHANTUNKVXOITI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC=C(C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(2-methylbutan-2-yl)benzamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9a-(4-chlorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B1521124.png)
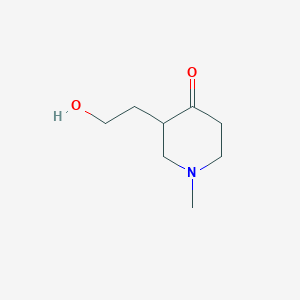
![2-[2-(2-Thienyl)ethyl]piperidine](/img/structure/B1521127.png)

